molecular formula C27H30O14 B13393154 5-Hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl)oxymethyl]tetrahydropyran-2-yl]oxy-chromen-4-one

5-Hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl)oxymethyl]tetrahydropyran-2-yl]oxy-chromen-4-one

Cat. No.: B13393154
M. Wt: 578.5 g/mol
InChI Key: FKIYLTVJPDLUDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isorhoifolin is a flavonoid glycoside, specifically known as apigenin-7-O-rutinoside. It is a naturally occurring compound found in various plants, including Gmelina asiatica and Citrus species. This compound belongs to the flavone class of flavonoids and is recognized for its diverse biological activities, including neuroprotective, anti-inflammatory, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isorhoifolin can be synthesized through the condensation of 4′-benzylapigenin with α-acetobromorutinose in the presence of silver carbonate or potassium hydroxide, followed by deacetylation. This process yields 4′-benzylapigenin-7-β-rutinoside, which is then debenzylated to form isorhoifolin .

Industrial Production Methods: Industrial production of isorhoifolin typically involves the extraction from plant sources, such as the leaves of Tengu orange. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Isorhoifolin undergoes various chemical reactions, including:

    Oxidation: Isorhoifolin can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the glycosidic bonds in isorhoifolin.

    Substitution: Substitution reactions can occur at the hydroxyl groups of the flavonoid structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like acetic anhydride and pyridine.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of isorhoifolin, which can have different biological activities and properties .

Scientific Research Applications

Isorhoifolin has a wide range of scientific research applications:

Comparison with Similar Compounds

Isorhoifolin is structurally and functionally similar to other flavone glycosides, such as:

  • Linarin (acacetin-7-O-rutinoside)
  • Diosmin (diosmetin-7-O-rutinoside)
  • Monardoside (apigenin-5-O-rutinoside)

Uniqueness: Isorhoifolin is unique due to its specific glycosidic linkage and the presence of the rutinoside moiety, which contributes to its distinct biological activities and pharmacokinetic properties .

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O14/c1-10-20(31)22(33)24(35)26(38-10)37-9-18-21(32)23(34)25(36)27(41-18)39-13-6-14(29)19-15(30)8-16(40-17(19)7-13)11-2-4-12(28)5-3-11/h2-8,10,18,20-29,31-36H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIYLTVJPDLUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.